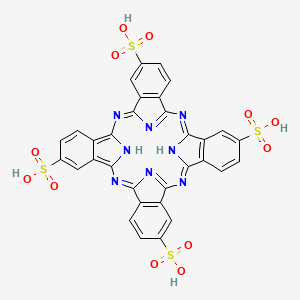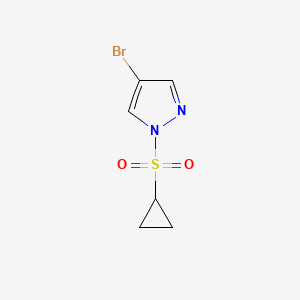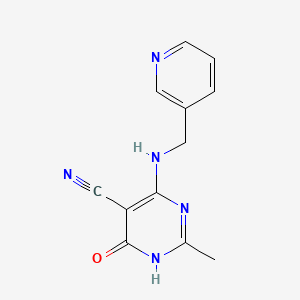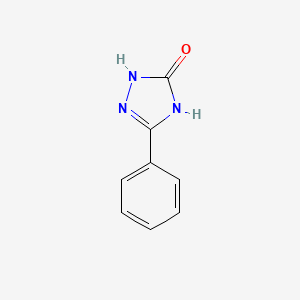![molecular formula C10H13N3 B1460740 3-[(2-Aminophenyl)(methyl)amino]propanenitrile CAS No. 1019459-59-6](/img/structure/B1460740.png)
3-[(2-Aminophenyl)(methyl)amino]propanenitrile
Overview
Description
3-[(2-Aminophenyl)(methyl)amino]propanenitrile, also known as APMA, is a chemical compound that has gained significant attention in recent years due to its unique physical and chemical properties, as well as its potential applications in various fields of research and industry. Its molecular formula is C10H13N3 and it has a molar mass of 175.23 g/mol .
Scientific Research Applications
Heterocyclic Compound Synthesis
Researchers have utilized 2-arylhydrazononitriles, compounds closely related to 3-[(2-Aminophenyl)(methyl)amino]propanenitrile, as key synthons for preparing a wide variety of new, uniquely substituted heterocyclic substances. These compounds have shown promising antimicrobial activities against Gram-negative bacteria, Gram-positive bacteria, and yeast. The synthesis involved reactions leading to the formation of indolyl-5-amino-2-phenyl-1,2,3-triazoles, cyanoacetamides, enaminonitriles, and other intermediates, highlighting the compounds' versatility in creating bioactive heterocycles (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Precursors for Heterocyclic Systems
2-Amino-2-alkyl(aryl)propanenitriles, a class to which this compound belongs, serve as precursors for the syntheses of various heterocyclic systems. This includes imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines, showcasing their broad applicability in synthesizing functional heterocycles with potential chemical and biological properties (Drabina & Sedlák, 2012).
Chiral Auxiliary Applications
The reaction of 2-methyl-2-((1-phenylethyl)amino)propanenitrile with γ-halocarbonyl compounds has been explored, highlighting its utility as a route to 2-cyanopyrrolidines. This approach is notable for the potential to obtain products as single enantiomers, demonstrating the compound's role in asymmetric synthesis and the creation of chiral intermediates (Grygorenko et al., 2007).
properties
IUPAC Name |
3-(2-amino-N-methylanilino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-13(8-4-7-11)10-6-3-2-5-9(10)12/h2-3,5-6H,4,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGILSPNPIWBFBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1460658.png)



![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(2-thienyl)acrylamide](/img/structure/B1460663.png)

![1'-Cyclopentyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B1460671.png)
![5-ethyl-2-[(4-ethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1460672.png)



![2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B1460679.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1460680.png)